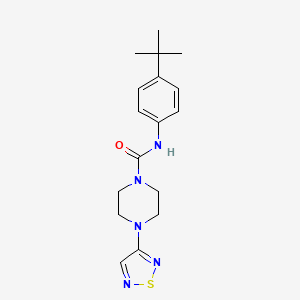

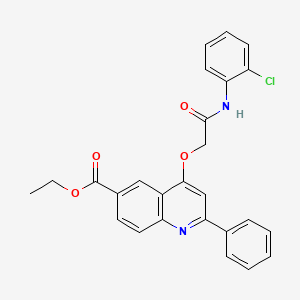

![molecular formula C11H14O3 B2516570 4-[(1-甲氧基丙烷-2-基)氧基]苯甲醛 CAS No. 863488-78-2](/img/structure/B2516570.png)

4-[(1-甲氧基丙烷-2-基)氧基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde" is a chemical derivative of benzaldehyde, which is a commonly used building block in organic synthesis. Benzaldehyde derivatives are known for their applications in the synthesis of various functional materials, including photoluminescent compounds, antimicrobials, and materials with non-linear optical properties .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various chemical reactions. For instance, the Knoevenagel reaction has been employed to synthesize photoluminescent phenylene vinylene oligomers using (4-methoxyphenyl)acetonitrile and different aldehydes . Similarly, the click reaction has been utilized to produce a series of benzaldehyde analogues with antimicrobial activity, indicating the versatility of benzaldehyde derivatives in creating compounds with significant biological properties .

Molecular Structure Analysis

The molecular structure and properties of benzaldehyde derivatives can be characterized using spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational wave numbers, and electronic properties of a related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, have been reported, with theoretical predictions in agreement with experimental data . Such analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, contributing to their wide range of applications. The regioselective protection of hydroxyl groups in benzaldehyde derivatives, as demonstrated with 3,4-dihydroxy-benzaldehyde, is an example of the chemical manipulations that can be performed to achieve desired functionalization . Additionally, the synthesis of a compound from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene showcases the reactivity of benzaldehyde derivatives with other reagents to form complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives, such as photoluminescence, antimicrobial activity, and antioxidant capacity, are of significant interest. Photoluminescent benzaldehyde derivatives exhibit large bathochromic shifts, indicating their potential use in light-emitting applications . The antimicrobial activity of benzaldehyde analogues against various bacteria and fungi has been demonstrated, with some compounds showing potency comparable to established antibiotics . Furthermore, the antioxidant activity of benzaldehyde derivatives has been evaluated, with some compounds displaying superior efficacy compared to standard antioxidants .

科学研究应用

氧化及机理研究

涉及甲氧基取代的苄基苯基硫醚的氧化反应展示了甲氧基取代的苯甲醛在区分不同类型的氧化剂中的作用。Lai、Lepage 和 Lee(2002 年)对高价态氧钌化合物氧化反应的研究揭示了单电子转移机理与直接氧原子转移之间的见解,阐明了甲氧基取代的苯甲醛在这些反应中的化学行为 (Lai, Lepage, & Lee, 2002)。

有机合成和催化

Wang 等人(2011 年)描述了一种从取代的苯甲醛制备各种苯丙烷酸酯的一锅法工艺,展示了甲氧基取代的苯甲醛在合成重要的医药中间体中的作用。这种环保方法突出了此类苯甲醛在有机合成中的重要性 (Wang, Wei, Jiang, & Jiang, 2011)。

光聚合研究

在材料科学领域,Guillaneuf 等人(2010 年)探索了带有与氨氧基官能团相连的生色团的烷氧胺衍生物在光聚合中的潜力。该研究展示了该化合物在紫外线照射下分解,生成引发聚合的自由基,展示了甲氧基取代的苯甲醛在为聚合工艺开发光引发体系中的应用 (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010)。

酶催化

Zandvoort 等人(2012 年)研究的通过蛋白质工程增强 4-草酰巴豆酸异构酶(4-OT)的醛缩酶和脱水活性是另一个值得注意的应用。该研究展示了该酶如何催化乙醛和苯甲醛的交叉偶联,从而产生肉桂醛,强调了甲氧基取代的苯甲醛在生物催化和精细化学品合成中的作用 (Zandvoort, Geertsema, Quax, & Poelarends, 2012)。

抗菌活性研究

Lal、Yadav 和 Kumar(2016 年)对 4-((1-苄基/苯基-1H-1,2,3-三唑-4-基)甲氧基)苯甲醛类似物的合成和抗菌评价展示了甲氧基取代的苯甲醛的生物医学相关性。发现这些化合物表现出显着的抗菌活性,突出了此类苯甲醛在开发新型抗菌剂中的潜力 (Lal, Yadav, & Kumar, 2016)。

安全和危害

属性

IUPAC Name |

4-(1-methoxypropan-2-yloxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(8-13-2)14-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUDLFUCYVENAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=CC=C(C=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)

![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516490.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)

![2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2516500.png)

![N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2516501.png)

![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)